![molecular formula C9H9N3O2 B14566579 [2-(Hydroxymethyl)phenyl]acetyl azide CAS No. 61361-09-9](/img/structure/B14566579.png)
[2-(Hydroxymethyl)phenyl]acetyl azide
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Overview
Description
[2-(Hydroxymethyl)phenyl]acetyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and material sciences. This compound is characterized by the presence of an azide group (-N₃) attached to an acetyl group, which is further connected to a phenyl ring substituted with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)phenyl]acetyl azide typically involves the reaction of [2-(Hydroxymethyl)phenyl]acetic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the safe handling of azides, which can be explosive under certain conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures and the use of specialized equipment to handle the reactive azide intermediates. The reaction conditions are optimized to maximize yield and purity while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(Hydroxymethyl)phenyl]acetyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Primary amines.
Reduction: Primary amines.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
[2-(Hydroxymethyl)phenyl]acetyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in organic transformations.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)phenyl]acetyl azide involves its high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl azide: Similar structure but lacks the hydroxymethyl group.
Benzyl azide: Contains a benzyl group instead of the acetyl group.
2-Azidoethanol: Contains an azide group attached to an ethanol moiety.
Uniqueness
[2-(Hydroxymethyl)phenyl]acetyl azide is unique due to the presence of both the hydroxymethyl and acetyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to simpler azides. This makes it a versatile compound in organic synthesis and material sciences.
Properties
CAS No. |
61361-09-9 |
---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]acetyl azide |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-9(14)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2 |
InChI Key |
RQBDSWQHMBIMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N=[N+]=[N-])CO |
Origin of Product |
United States |
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